molecular formula C10H12N2O3 B1587525 5-Morpholin-4-YL-nicotinic acid CAS No. 263270-06-0

5-Morpholin-4-YL-nicotinic acid

Cat. No. B1587525
M. Wt: 208.21 g/mol
InChI Key: YJEVNITWKNWUKX-UHFFFAOYSA-N
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Description

5-Morpholin-4-YL-nicotinic acid, also known as 5-morpholinonicotinic acid, is a chemical compound with the molecular formula C10H12N2O3 and a molecular weight of 208.22 . It is a light yellow solid .


Synthesis Analysis

The synthesis of 5-Morpholin-4-YL-nicotinic acid involves a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides . Various mono-, di-, and trisubstituted morpholines, spiro morpholines, and ring-fused morpholines, as well as morpholine homologs were synthesized in good to excellent yields by a single methodology under similar reaction conditions .


Molecular Structure Analysis

The InChI code for 5-Morpholin-4-YL-nicotinic acid is 1S/C10H12N2O3/c13-10(14)8-5-9(7-11-6-8)12-1-3-15-4-2-12/h5-7H,1-4H2,(H,13,14) . The IR spectrum, 1H NMR spectrum, and 13C NMR spectrum provide detailed information about the molecular structure .


Chemical Reactions Analysis

The chemical reactions involving 5-Morpholin-4-YL-nicotinic acid are complex and involve multiple steps . The reactions include the condensation of 1,3-dicarbonyl compounds or their enamines with nitrogen-containing CH acids .


Physical And Chemical Properties Analysis

5-Morpholin-4-YL-nicotinic acid is a light yellow solid . It has a molecular weight of 208.22 . The IR spectrum, 1H NMR spectrum, and 13C NMR spectrum provide detailed information about its physical and chemical properties .

Scientific Research Applications

Neuroprotective and Procognitive Effects

5-Morpholin-4-YL-nicotinic acid derivatives, such as SEN12333 (WAY-317538), have been explored for their neuroprotective and procognitive effects, highlighting their potential in treating neurodegenerative and cognitive disorders. SEN12333, a selective α7 nicotinic acetylcholine receptor (nAChR) agonist, has demonstrated significant procognitive and neuroprotective properties in various animal models, including those for Alzheimer's disease and schizophrenia. It has shown to improve episodic memory and prevent cognitive deficits induced by pharmacological disruption, acting through α7 nAChR activation (Roncarati et al., 2009).

Role in Dyslipidemia Treatment

Nicotinic acid, a B-complex vitamin, has been used for decades as a lipid-lowering agent. Its primary action involves decreasing lipolysis in adipose tissue by inhibiting hormone-sensitive lipase. The discovery of PUMA-G and HM74 as receptors for nicotinic acid has paved the way for understanding its anti-lipolytic effect in adipose tissue, which is crucial for its lipid-lowering properties. This finding has significant implications for the development of new drugs to treat dyslipidemia (Tunaru et al., 2003).

Antioxidant and Vasorelaxation Activities

Thionicotinic acid derivatives exhibit vasorelaxation and antioxidative activities, which are essential for cardiovascular health. Compounds like 2-(1-adamantylthio)nicotinic acid and its analogs have shown dose-dependent maximal vasorelaxation in rat thoracic aorta models, suggesting a partial mediation by endothelium-induced nitric oxide and prostacyclin. These properties make thionicotinic acid derivatives potential therapeutics for vascular health and highlight the broader utility of nicotinic acid derivatives in medicine (Prachayasittikul et al., 2010).

Insecticide Action and Selectivity

Neonicotinoids, derived from nicotinic acid, act as agonists at the insect nicotinic acetylcholine receptor, offering a safer and effective alternative to traditional insecticides. Their selectivity is attributed to fundamental differences between insect and mammalian nAChRs, which allows for effective pest control with minimal impact on mammals. Understanding the interaction between neonicotinoids and nAChRs has been crucial for the development of this class of insecticides (Tomizawa & Casida, 2003).

Photodynamic Therapy Applications

Morpholine-substituted Zinc(II)-Phthalocyanines, when conjugated with graphene quantum dots (GQDs), have shown promising results in photodynamic therapy (PDT). These complexes, particularly when functionalized with biotin, demonstrated enhanced cellular uptake and photodynamic therapy activity, indicating potential applications in cancer treatment (Nene et al., 2019).

Safety And Hazards

Safety information for 5-Morpholin-4-YL-nicotinic acid suggests avoiding breathing dust and contact with skin and eyes . It is recommended to wear protective clothing, gloves, safety glasses, and a dust respirator .

properties

IUPAC Name

5-morpholin-4-ylpyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O3/c13-10(14)8-5-9(7-11-6-8)12-1-3-15-4-2-12/h5-7H,1-4H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJEVNITWKNWUKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CN=CC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10406236
Record name 5-(Morpholin-4-yl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10406236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Morpholin-4-YL-nicotinic acid

CAS RN

263270-06-0
Record name 5-(Morpholin-4-yl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10406236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(morpholin-4-yl)pyridine-3-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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